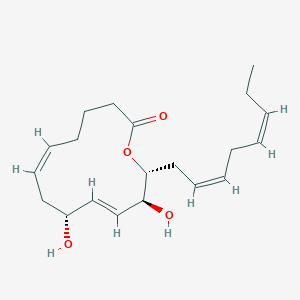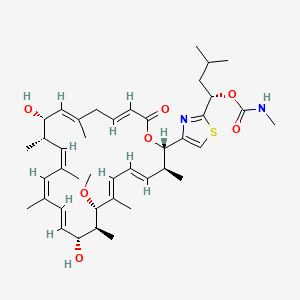![molecular formula C19H26O3 B1255450 2-[methyl-11C]Methoxyestradiol](/img/structure/B1255450.png)
2-[methyl-11C]Methoxyestradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A metabolite of estradiol that lacks estrogenic activity and inhibits TUBULIN polymerization. It has antineoplastic properties, including inhibition of angiogenesis and induction of APOPTOSIS.
Scientific Research Applications
Angiogenesis Studies
2-[methyl-11C]Methoxyestradiol has been synthesized and evaluated for its potential in studying angiogenesis. Kang et al. (2011) developed a radiolabeled form of 2-methoxyestradiol, an angiogenesis inhibitor, for in vitro studies. This radiolabeled compound showed limited uptake by human umbilical vascular endothelial cells, suggesting its potential utility in determining molecular targets related to angiogenesis (Kang et al., 2011).
Cancer Research
2-methoxyestradiol, from which 2-[methyl-11C]Methoxyestradiol is derived, is known for its antitumorigenic and antiangiogenic effects. Zhu and Conney (1998) discussed how this compound, and possibly its endogenous formation, may protect against estrogen-induced cancers. The unique molecular mechanisms of action of 2-methoxyestradiol, distinct from those of the parent hormone estradiol, are also highlighted (Zhu & Conney, 1998).
Pharmacokinetics and Drug Development
Lee et al. (2007) explored the synthesis of 2-[methyl-(11)C]methoxyestradiol for in vivo angiogenesis studies, highlighting its pharmacokinetic properties and potential as a tracer in cancer research (Lee et al., 2007). Additionally, Lavallee et al. (2002) showed that 2-methoxyestradiol inhibits proliferation and induces apoptosis in various cell lines, independently of estrogen receptors. This indicates its potential as a non-estrogenic therapeutic agent (Lavallee et al., 2002).
Endocrinology
Axelrod and Goldzieher (1962) found that steroid-producing organs like the testis, ovary, and adrenal gland can transmethylate 2-hydroxyestradiol to 2-methoxyestradiol, indicating its physiological significance in endocrine functions (Axelrod & Goldzieher, 1962).
Selective Estrogen Receptor Modulators Research
Lao et al. (2017) designed and synthesized 2-methoxyestradiol analogs as dual selective estrogen receptor modulators, highlighting their potential in cancer treatment (Lao et al., 2017).
properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(13S,17S)-2-(111C)methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12?,13?,15?,18-,19-/m0/s1/i2-1 |
InChI Key |
CQOQDQWUFQDJMK-WHSJXHFESA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@@H]2O)CCC4=CC(=C(C=C34)O[11CH3])O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O |
synonyms |
(17 beta)-2-methoxyestra-1,3,5(10)-triene-3,17-diol 2 Methoxyestradiol 2 Methoxyestradiol 17 beta 2 Methoxyoestradiol 2-(methyl-11C)methoxyestradiol 2-methoxyestradiol 2-methoxyestradiol, (17alpha)-isomer 2-methoxyestradiol-17 beta 2-methoxyoestradiol Panzem |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B1255369.png)

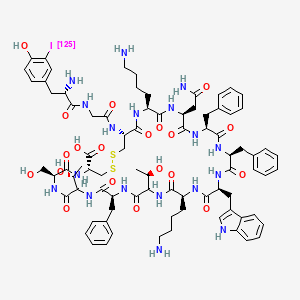
![1-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B1255377.png)

![(6E)-6-(3-ethoxy-4-hydroxybenzylidene)-2-(ethylsulfonyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1255379.png)
![4-methoxy-N-[[1-[(3-methyl-2-thiophenyl)-oxomethyl]-3-piperidinyl]methyl]benzenesulfonamide](/img/structure/B1255380.png)
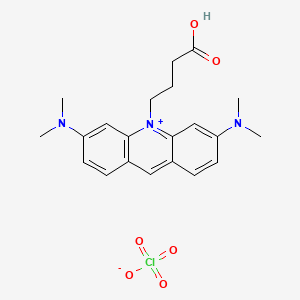
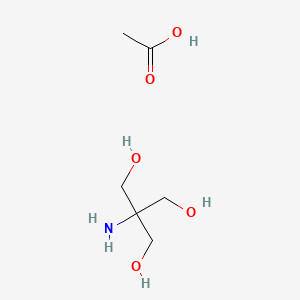
![4-[[(4S)-3-[2-(1-adamantyl)ethyl]-2-amino-4,5-dihydroimidazol-4-yl]methyl]phenol](/img/structure/B1255383.png)
